molecular formula C10H14O2S B13177114 1-Methyl-2-(propane-1-sulfonyl)benzene

1-Methyl-2-(propane-1-sulfonyl)benzene

Cat. No.: B13177114
M. Wt: 198.28 g/mol
InChI Key: YKEWQUXJBWJOES-UHFFFAOYSA-N
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Description

1-Methyl-2-(propane-1-sulfonyl)benzene is an organic compound with the molecular formula C10H14O2S It is a derivative of benzene, featuring a methyl group and a propane-1-sulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(propane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of toluene (methylbenzene) with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used reagents.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of halogenated benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-Methyl-2-(propane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring provides a stable aromatic system that can undergo various substitution reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Methyl-2-(phenylsulfanyl)benzene: Similar structure but with a phenylsulfanyl group instead of a propane-1-sulfonyl group.

    1-Methyl-2-(propenylsulfonyl)benzene: Contains a propenylsulfonyl group instead of a propane-1-sulfonyl group.

Uniqueness: 1-Methyl-2-(propane-1-sulfonyl)benzene is unique due to the presence of the propane-1-sulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The specific arrangement of functional groups allows for targeted chemical modifications and interactions.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

1-methyl-2-propylsulfonylbenzene

InChI

InChI=1S/C10H14O2S/c1-3-8-13(11,12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3

InChI Key

YKEWQUXJBWJOES-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C

Origin of Product

United States

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